molecular formula C12H16O B11722493 4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)-

4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)-

Cat. No.: B11722493
M. Wt: 176.25 g/mol
InChI Key: BQANUJYSXSTOTQ-HWKANZROSA-N
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Description

4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)- is an organic compound with the molecular formula C12H16O. It is a derivative of pentenol, featuring a 4-methylphenyl group attached to the fifth carbon of the pentenol chain. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)- typically involves the reaction of 4-methylbenzyl chloride with 4-penten-1-ol under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of 4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale distillation and chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH), halides, amines

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alcohols, alkanes

    Substitution: Halides, amines

Scientific Research Applications

4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)- has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)- can be compared with other similar compounds such as:

    4-Penten-1-ol: Lacks the 4-methylphenyl group, making it less hydrophobic and potentially less biologically active.

    5-Phenyl-4-penten-1-ol: Similar structure but with a phenyl group instead of a 4-methylphenyl group, which may affect its reactivity and biological properties.

    4-Penten-2-ol: Different position of the hydroxyl group, leading to different chemical and biological properties.

The uniqueness of 4-Penten-1-ol, 5-(4-methylphenyl)-, (4E)- lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

(E)-5-(4-methylphenyl)pent-4-en-1-ol

InChI

InChI=1S/C12H16O/c1-11-6-8-12(9-7-11)5-3-2-4-10-13/h3,5-9,13H,2,4,10H2,1H3/b5-3+

InChI Key

BQANUJYSXSTOTQ-HWKANZROSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/CCCO

Canonical SMILES

CC1=CC=C(C=C1)C=CCCCO

Origin of Product

United States

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